Product packaging for 1,1-Bis(phenylsulfonyl)ethylene(Cat. No.:CAS No. 39082-53-6)

1,1-Bis(phenylsulfonyl)ethylene

Cat. No.: B1206362
CAS No.: 39082-53-6
M. Wt: 308.4 g/mol
InChI Key: KABQEPJVQFXVIN-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block and Reagent in C-C Bond Formation

1,1-Bis(phenylsulfonyl)ethylene serves as a powerful electrophilic component in a variety of carbon-carbon bond-forming reactions. Its utility stems from its function as a Michael acceptor, readily participating in conjugate additions with a wide range of nucleophiles. wikipedia.org This reactivity allows for the introduction of a two-carbon unit into a molecule, making it a synthetic equivalent of an ethylene (B1197577) 1,2-dipole. sigmaaldrich.comadipogen.com

The compound has been extensively used in the preparation of α,α-disubstituted alpha-amino acid derivatives, showcasing its importance in the synthesis of biologically relevant molecules. sigmaaldrich.comsigmaaldrich.com Furthermore, it acts as a dienophile in Diels-Alder reactions, providing a pathway to cyclic and bicyclic systems. sigmaaldrich.comadipogen.com The versatility of this compound is further highlighted by its application as a synthon for the neutral homologation of ketones. sigmaaldrich.comadipogen.com

In the realm of asymmetric catalysis, this compound has proven to be a competent Michael acceptor, enabling the enantioselective synthesis of complex structures such as quaternary hydantoins and α-amino acids. nih.gov Its high reactivity allows it to participate in organocatalytic conjugate additions, a field that has seen significant progress in recent years. nih.gov

Table 1: Applications of this compound in C-C Bond Formation

Reaction Type Role of this compound Product Type
Michael Addition Michael Acceptor α,α-Disubstituted α-amino acids, Quaternary hydantoins
Diels-Alder Reaction Dienophile Cyclic and Bicyclic Compounds
Ketone Homologation Synthon Homologated Ketones

Electron-Withdrawing Group Effects on Reactivity and Reaction Design

The reactivity of this compound is profoundly influenced by the two strongly electron-withdrawing phenylsulfonyl groups attached to the same carbon of the double bond. These groups render the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack. This pronounced electrophilicity is a key factor in its role as a potent Michael acceptor.

The electron-withdrawing nature of the sulfonyl groups significantly activates the double bond towards conjugate addition. osti.gov This activation is crucial for its successful application in various synthetic transformations, particularly in reactions where less reactive Michael acceptors fail to participate. For instance, the high reactivity of this compound, as indicated by its Mayr scale value (E = -7.50), makes it a preferred electrophilic partner in diverse catalytic systems. nih.gov

The design of synthetic reactions often leverages this high reactivity. The electron-deficient nature of the double bond facilitates not only standard Michael additions but also more complex cascade reactions and cycloadditions. The stability of the resulting sulfonyl-stabilized anion intermediate plays a crucial role in directing the course of these reactions. Theoretical calculations have shown that electron-withdrawing groups like sulfonyls lower the energy of both σ and π orbitals, enhancing the electrophilic character of the molecule. nih.gov This fundamental electronic property is the cornerstone of the extensive and varied applications of this compound in modern organic chemistry.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 39082-53-6 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₄H₁₂O₄S₂ sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 308.37 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Melting Point 124-126 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4S2 B1206362 1,1-Bis(phenylsulfonyl)ethylene CAS No. 39082-53-6

Properties

IUPAC Name

1-(benzenesulfonyl)ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQEPJVQFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308162
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39082-53-6
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1 Bis Phenylsulfonyl Ethylene and Its Analogues

Optimized Preparative Routes from Precursors

The construction of the 1,1-bis(phenylsulfonyl)ethylene framework can be achieved through several strategic pathways, primarily involving the formation of a carbon-carbon double bond from suitable precursors. Key methodologies include Mannich condensation followed by elimination and various oxidative approaches.

Mannich Condensation and Subsequent Elimination Strategies

A prevalent and effective route to this compound involves a two-step sequence commencing with the Mannich reaction. acs.orgscripps.eduacs.org This multicomponent reaction utilizes bis(phenylsulfonyl)methane (B177063), formaldehyde, and a secondary amine to generate a β-amino bis(phenylsulfonyl)methane intermediate, often referred to as a Mannich base. acs.orgscripps.eduacs.org The acidic methylene (B1212753) protons of bis(phenylsulfonyl)methane readily participate in this condensation. nist.gov

Table 1: Illustrative Mannich Reaction for the Preparation of a Mannich Base Precursor

Reactant 1Reactant 2Reactant 3ProductTypical Conditions
Bis(phenylsulfonyl)methaneFormaldehydeSecondary Amine (e.g., Dimethylamine)N,N-dimethyl-2,2-bis(phenylsulfonyl)ethan-1-amineEthanolic solution, reflux

Oxidative Approaches to Bis-sulfonylated Olefins

Oxidative methods provide an alternative and powerful strategy for the synthesis of this compound and its analogues. A common precursor for this approach is the corresponding bis(phenylthio)ethylene, which can be prepared from the reaction of a suitable ethylene (B1197577) derivative with thiophenol. The subsequent oxidation of the sulfur atoms to the sulfone oxidation state yields the target molecule.

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being frequently utilized. rsc.org The reaction conditions, including the choice of solvent and temperature, must be carefully controlled to ensure complete oxidation and to avoid potential side reactions. For instance, the oxidation of sulfides to sulfones can be catalyzed by various metal complexes, offering a pathway to milder reaction conditions. rsc.org

Another oxidative strategy involves the direct C-S bond oxidative coupling of thiophenols with substituted alkenes, which has been reported for the synthesis of (E)-vinyl sulfones. researchgate.net While not directly producing the geminal bis-sulfonylated product, this methodology highlights the potential of oxidative C-S bond formation in the synthesis of sulfonylated olefins.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for this compound often depends on a balance between efficiency, scalability, and the availability of starting materials.

Oxidative approaches , particularly the oxidation of bis(phenylthio)ethylene, can offer high yields of the final product. The scalability of this method is often dependent on the efficiency and cost of the chosen oxidizing agent. While reagents like m-CPBA are highly effective, their cost and the need to remove the resulting benzoic acid by-product can be a consideration for large-scale synthesis. The use of catalytic oxidation systems can mitigate some of these issues, offering a more atom-economical and potentially more scalable process.

Table 2: Comparative Overview of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Mannich Condensation/Elimination Readily available starting materials; straightforward procedure.Variable yields; may require harsh elimination conditions.Moderate
Oxidation of Bis(phenylthio)ethylene Potentially high yields; clean reaction.Cost of oxidizing agents; potential for over-oxidation.Good, especially with catalytic methods.

Ultimately, the most suitable method will be determined by the specific requirements of the synthesis, including the desired scale, cost considerations, and the available laboratory infrastructure.

Development of Novel Stereoselective Synthesis of this compound

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its substituted analogues is an area of active research. The introduction of stereocenters in these electron-deficient alkenes can lead to valuable chiral building blocks for asymmetric synthesis.

One approach to stereoselective synthesis involves the use of chiral catalysts in reactions leading to vinyl sulfones. For example, asymmetric dihydroxylation of vinyl sulfones has been employed to create chiral diols, which can then be further manipulated. organic-chemistry.orgorgsyn.org Although this example does not directly yield a chiral this compound analogue, it demonstrates the principle of using stereoselective transformations on related structures.

Another strategy involves the stereoselective synthesis of precursors that can then be converted to the desired chiral bis-sulfonylated olefins. For instance, stereoselective olefination reactions can be employed to control the geometry of the double bond in analogues of this compound. nih.gov

Recent advances in photoredox catalysis and organocatalysis are also providing new avenues for the stereoselective synthesis of electron-deficient alkenes. acs.orgacs.org These methods offer the potential for developing novel and efficient routes to chiral this compound analogues under mild reaction conditions. The development of such methods would significantly expand the synthetic utility of this class of compounds in asymmetric catalysis and the synthesis of complex chiral molecules.

Fundamental Reactivity and Mechanistic Pathways of 1,1 Bis Phenylsulfonyl Ethylene

Nucleophilic Addition Chemistry: Michael Acceptor Capabilities

The pronounced electrophilicity of the double bond in 1,1-bis(phenylsulfonyl)ethylene makes it an excellent Michael acceptor. acs.org This reactivity has been harnessed in a multitude of synthetic applications for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound readily undergoes conjugate addition with a wide range of nucleophiles, a characteristic attributed to the stabilization of the resulting carbanionic intermediate by the two phenylsulfonyl groups. This high reactivity has been quantified, with this compound exhibiting a high E value of -7.50 on the Mayr scale of electrophilicity. acs.orgnih.gov

The scope of nucleophiles that can participate in Michael additions to this compound is broad. These reactions generally proceed with high regioselectivity, with the nucleophile exclusively attacking the β-carbon of the double bond. This is a direct consequence of the electronic nature of the molecule, where the β-carbon is rendered electron-deficient by the two sulfonyl groups.

A variety of carbon and heteroatom nucleophiles have been successfully employed in conjugate addition reactions with this compound. For instance, stabilized carbanions derived from active methylene (B1212753) compounds are effective nucleophiles. The reaction of this compound with these nucleophiles leads to the formation of highly functionalized adducts.

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. sciencevision.org In this context, this compound has been employed as a competent Michael acceptor in organocatalytic asymmetric conjugate additions. acs.orgnih.gov Chiral organocatalysts, such as bifunctional thioureas and cinchona alkaloid derivatives, have been utilized to promote the enantioselective addition of various nucleophiles to this compound. beilstein-journals.orgmsu.edu

For example, the addition of N-acyl hydantoin (B18101) surrogates to this compound has been achieved with high enantioselectivity using a secondary amide-bearing tertiary amine/squaramide bifunctional catalyst. acs.orgnih.gov These reactions typically proceed smoothly at room temperature, affording the Michael adducts in good yields and with excellent stereocontrol. nih.gov The success of these reactions highlights the ability of organocatalysts to create a chiral environment around the reactants, thereby directing the approach of the nucleophile to one face of the electrophilic double bond.

The following table summarizes selected examples of organocatalytic asymmetric Michael additions to this compound, demonstrating the high levels of enantioselectivity that can be achieved.

NucleophileCatalystSolventYield (%)ee (%)
N-Benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one(S)-N-(4-Nitrophenyl)-N'-(1-phenylethyl)squaramideCH2Cl29588
5-Allyl-1-benzoyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one(S)-N-(4-Nitrophenyl)-N'-(1-phenylethyl)squaramideCH2Cl28598

Data sourced from multiple studies on organocatalytic Michael additions. acs.orgnih.gov

While the direct formation of sulfenylated intermediates from Michael adducts of this compound is not extensively documented in the primary literature, the transformation of the resulting adducts is a key aspect of their synthetic utility. The two phenylsulfonyl groups in the Michael adducts can be subsequently removed or transformed, allowing for the introduction of further functionality.

The high reactivity of this compound and its derivatives can be exploited in sequential Michael additions and cascade reactions to construct complex molecular architectures. nih.gov While specific examples involving this compound are part of broader synthetic strategies, the principle is demonstrated by related compounds like 2,3-bis(phenylsulfonyl)-1,3-butadiene. In these cases, an initial Michael addition is followed by one or more intramolecular reactions, leading to the rapid assembly of polycyclic systems. nih.govacs.org These tandem processes are highly efficient, as multiple bonds are formed in a single synthetic operation. For instance, the reaction of a Michael donor with a bis(phenylsulfonyl) acceptor can initiate a sequence of conjugate additions, resulting in the formation of fused cyclopentenes. acs.org Such cascade reactions often proceed with high stereospecificity. nih.gov

Cycloaddition Reactions as a Dienophile and Dipole Equivalent

In addition to its role as a Michael acceptor, this compound is a valuable reagent in cycloaddition reactions. The electron-deficient nature of its double bond makes it a potent dienophile for Diels-Alder reactions and a reactive partner in other cycloadditions.

This compound and its close relative, 1,2-bis(phenylsulfonyl)ethylene, are widely recognized as powerful dienophiles in [4+2] cycloaddition reactions, serving as synthetic equivalents for acetylene (B1199291) or ethylene (B1197577). researchgate.netacs.org The Diels-Alder reaction is a concerted process that forms a six-membered ring from a conjugated diene and a dienophile. nih.govlibretexts.org The electron-withdrawing nature of the phenylsulfonyl groups in this compound significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. libretexts.org

The resulting cycloadducts contain the two phenylsulfonyl groups, which can be subsequently removed under reductive conditions, typically using sodium amalgam, to generate a double bond. rsc.org This two-step sequence of Diels-Alder cycloaddition followed by reductive elimination effectively achieves the formal [4+2] cycloaddition of acetylene or ethylene, which are often difficult to handle directly in these reactions. This methodology has been applied to the synthesis of a variety of cyclic and polycyclic compounds. researchgate.netacs.org

The table below provides examples of dienes that undergo Diels-Alder reactions with bis(phenylsulfonyl)ethylenes, highlighting the versatility of this approach.

DieneDienophileProduct after Reductive Elimination
1,3-Butadiene(Z)-1,2-Bis(phenylsulfonyl)ethyleneCyclohexadiene
Cyclopentadiene(Z)-1,2-Bis(phenylsulfonyl)ethyleneNorbornadiene
Anthracene(Z)-1,2-Bis(phenylsulfonyl)ethyleneDibenzo[b,e]bicyclo[2.2.2]octatriene

Data compiled from studies on the use of bis(phenylsulfonyl)ethylenes as acetylene equivalents in Diels-Alder reactions. researchgate.netscribd.com

[3+2] Dipolar Cycloadditions with Diverse 1,3-Dipoles

This compound serves as a competent dipolarophile in [3+2] dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. While extensive research has focused on its isomer, trans-1,2-bis(phenylsulfonyl)ethylene (B1277389), the reactivity of the 1,1-isomer with various 1,3-dipoles is also an area of synthetic interest.

The reaction of this compound with diazoalkanes, such as diazomethane, is anticipated to proceed to afford pyrazoline derivatives. The two geminal phenylsulfonyl groups activate the double bond for attack by the nucleophilic carbon of the diazoalkane.

Similarly, cycloadditions with nitrile oxides would lead to the formation of isoxazoline (B3343090) rings. The regioselectivity of this reaction is dictated by the electronic and steric properties of both the dipole and the dipolarophile.

Azomethine ylides also engage in [3+2] cycloadditions with activated alkenes like this compound to yield highly substituted pyrrolidine (B122466) rings. These reactions can be catalyzed and controlled for stereoselectivity.

Chemo-, Regio-, and Stereoselectivity in Cycloaddition Processes

The chemo-, regio-, and stereoselectivity of [3+2] cycloaddition reactions involving this compound are critical aspects that determine the structure of the resulting heterocyclic products.

Regioselectivity: In the cycloaddition of unsymmetrical 1,3-dipoles, such as nitrile oxides, to the unsymmetrical double bond of this compound, two regioisomers can potentially be formed. The regiochemical outcome is often governed by the frontier molecular orbital (FMO) interactions. The strong electron-withdrawing nature of the two sulfonyl groups significantly lowers the energy of the LUMO of the alkene, favoring a strong interaction with the HOMO of the 1,3-dipole. Theoretical studies on related systems, such as the reaction of nitrones with nitroethylenes, suggest that the regioselectivity is controlled by the electronic demands of the transition state, leading to a preferred orientation of the dipole relative to the dipolarophile rsc.org.

Stereoselectivity: The stereochemical course of these cycloadditions, particularly the diastereoselectivity and enantioselectivity, is of significant interest. For instance, in reactions involving chiral 1,3-dipoles or the use of chiral catalysts, the formation of specific stereoisomers is often observed. The bulky phenylsulfonyl groups can exert significant steric influence on the approaching 1,3-dipole, directing it to the less hindered face of the double bond.

Catalytic Strategies in Cycloaddition Chemistry

The development of catalytic strategies for [3+2] cycloaddition reactions of bis(phenylsulfonyl)ethylenes has enabled the synthesis of enantioenriched heterocyclic compounds. While much of the work has been demonstrated with the trans-1,2-isomer, the principles can be extended to the 1,1-isomer.

For example, the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with trans-1,2-bis(phenylsulfonyl)ethylene has been achieved using a Fesulphos-Cu catalyst system nih.gov. This approach allows for the synthesis of enantioenriched 3-pyrrolines with high levels of reactivity, exoselectivity, and enantioselectivity nih.gov. Such metal-based catalytic systems, often employing chiral ligands, can create a chiral environment around the reactants, thereby controlling the stereochemical outcome of the cycloaddition. The choice of metal and ligand is crucial for achieving high efficiency and selectivity.

Rearrangement and Isomerization Pathways of this compound

N-Heterocyclic Carbene (NHC)-Catalyzed Sulfonyl Transpositions and Vinyl Sulfone Rearrangements

A notable transformation of this compound is its rearrangement to the thermodynamically more stable trans-1,2-bis(phenylsulfonyl)ethylene. This isomerization can be efficiently catalyzed by N-heterocyclic carbenes (NHCs). This rearrangement is significant as it provides access to the 1,2-isomer, which is a widely used building block in organic synthesis.

Furthermore, this NHC-catalyzed rearrangement can be coupled in a tandem fashion with subsequent cycloaddition reactions. For instance, the in situ generated trans-1,2-bis(phenylsulfonyl)ethylene can react with a 1,3-dipole present in the reaction mixture to afford highly substituted heterocyclic compounds.

Mechanistic Elucidation of Sulfone Migration Processes

The mechanism of the NHC-catalyzed rearrangement of this compound to its 1,2-isomer is proposed to proceed through a conjugate addition/umpolung process. The key steps are believed to be:

Nucleophilic Attack: The NHC catalyst adds to the β-carbon of the electron-deficient alkene, forming a zwitterionic intermediate.

Sulfinate Elimination: This intermediate undergoes an elimination of one of the phenylsulfinate groups, which is a good leaving group.

Umpolung and Re-addition: The resulting enolate equivalent undergoes an umpolung (polarity reversal), and the phenylsulfinate anion then re-adds to the α-carbon.

Catalyst Regeneration: Subsequent elimination of the NHC catalyst yields the rearranged trans-1,2-bis(phenylsulfonyl)ethylene product.

This mechanistic pathway highlights the versatile role of NHCs in promoting unconventional reactivity patterns.

Radical and Electron-Transfer Mediated Transformations

While the chemistry of this compound is dominated by its electrophilic nature, the potential for its involvement in radical and electron-transfer processes is an area of interest. The analogous compound, 1,2-bis(phenylsulfonyl)ethylene (BPSE), has been shown to be a potent radical C2 synthon, exhibiting reliable reactivity towards the attack of alkyl and aryl radicals thieme-connect.com. This suggests that the 1,1-isomer could also participate in radical addition reactions.

The strong electron-withdrawing sulfonyl groups would make the resulting radical adducts relatively stable. However, detailed studies on the radical and electron-transfer mediated transformations of this compound are not as extensively documented as for its 1,2-isomer. Such reactions could be initiated by photolysis, radiolysis, or the use of radical initiators, and would provide alternative pathways for the functionalization of this versatile building block.

C-H Functionalization and Alkylation Reactions Involving this compound as a Coupling Partner

This compound (BPSE) serves as a versatile coupling partner in C-H functionalization and alkylation reactions, enabling the formation of new carbon-carbon bonds by activating otherwise inert C-H bonds. A notable application is the post-modification of polyolefins, such as polyethylene (B3416737) (PE) and isotactic polypropylene (B1209903) (iPP). rsc.org This process utilizes a Michael-type radical addition to introduce phenylsulfonyl groups along the polymer chains. rsc.orgresearchgate.net

The reaction is typically initiated by a C-H bond-cleaving photocatalyst, which abstracts a hydrogen atom from the polyolefin backbone to generate a carbon-centered radical. This polymer radical then undergoes a conjugate addition to the electron-deficient double bond of BPSE. This method provides a convenient, one-step pathway to introduce aromatic moieties onto polyolefin chains, thereby altering their chemical and physical properties. rsc.orgresearchgate.net The efficiency of this grafting process can be controlled by optimizing reaction conditions, such as the feed ratio of the reactants. For instance, research has demonstrated that as many as 18.5 graft units of BPSE can be introduced per 100 ethylene repeating units in polyethylene. rsc.org

The functionalization of hyperbranched polyethylene (HBPE) with BPSE under photocatalytic conditions highlights the influence of reactant concentrations on the degree of grafting, as detailed in the table below.

Table 1. C-H Functionalization of Hyperbranched Polyethylene (HBPE) with BPSE.
EntryMolar Ratio (HBPE:BPSE:Catalyst)Reaction Time (h)Grafting Density (units per 100 ethylene units)
1100:10:1121.2
2100:30:3123.5
3100:50:5125.8

Data derived from studies on polyolefin functionalization. rsc.org

Photoredox Catalysis in Radical Addition Processes

Photoredox catalysis offers a powerful strategy for initiating radical addition reactions involving this compound under mild conditions using visible light. BPSE is an excellent Michael acceptor, readily trapping carbon-centered radicals due to the strong electron-withdrawing nature of the two phenylsulfonyl groups, which stabilize the resulting radical adduct. acs.org

A key example is the functionalization of polyolefins, where a photocatalyst, such as 2-chloroanthraquinone (B1664062) (2-CIAQ), plays a crucial role. rsc.orgresearchgate.net The general mechanism proceeds as follows:

Photoexcitation: The photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).

Hydrogen Atom Transfer (HAT): The excited photocatalyst (PC*) abstracts a hydrogen atom from a substrate with a C-H bond (e.g., a polyolefin, R-H), generating a carbon-centered radical (R•) and the reduced form of the photocatalyst (PC-H).

Radical Addition: The generated radical (R•) adds to the electron-deficient alkene of BPSE, forming a new, more stable radical intermediate.

Propagation/Termination: The resulting adduct radical can then propagate the chain or be terminated to yield the final functionalized product.

This photocatalytic cycle allows for the efficient generation of radicals under neutral conditions at ambient temperature, avoiding the use of harsh reagents. The process represents a synergistic combination of C-H activation and photocatalysis, where the catalytic cycles are interconnected to achieve the desired transformation. beilstein-journals.org The choice of photocatalyst is critical for selectively activating specific C-H bonds and driving the reaction efficiently.

Table 2. Substrates in Photocatalytic Radical Addition to BPSE.
Substrate (Radical Source)PhotocatalystReaction Type
Polyethylene2-ChloroanthraquinoneC-H Functionalization
Isotactic Polypropylene2-ChloroanthraquinoneC-H Functionalization
Hyperbranched Polyethylene2-ChloroanthraquinoneC-H Functionalization

Information based on photocatalytic C-H functionalization studies. rsc.orgresearchgate.net

Hydrofunctionalization Reactions (e.g., Hydroxyalkenylation, Alkoxyalkenylation)

The strong electrophilic character of the double bond in this compound makes it highly susceptible to conjugate addition reactions, including hydrofunctionalization with oxygen-based nucleophiles like alcohols (an oxa-Michael reaction). This type of reaction, which results in the net addition of an alcohol (H-OR) across the C=C bond, is a direct method for alkoxyalkenylation of the BPSE core.

These oxa-Michael additions can be effectively catalyzed by nucleophilic phosphines, such as triphenylphosphine (B44618) (TPP) or more electron-rich derivatives like tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP). chemrxiv.org The catalytic cycle for this process is generally understood to proceed via the following steps:

Nucleophilic Attack: The phosphine (B1218219) catalyst adds to the β-carbon of BPSE in a conjugate addition, forming a zwitterionic enolate intermediate.

Proton Transfer: The alcohol (R-OH) protonates the α-carbanion of the zwitterion, creating a phosphonium-alkoxide ion pair.

Alkoxide Addition: The newly formed alkoxide attacks another molecule of the electrophile or, more relevantly in this context, adds to the phosphonium (B103445) intermediate.

Catalyst Regeneration: The final step involves protonation of the resulting carbanionic species by another molecule of alcohol, which liberates the alkoxyalkenylation product and regenerates the active phosphine catalyst. chemrxiv.org

The efficiency and rate of the reaction are influenced by the nucleophilicity of the phosphine catalyst, the acidity of the alcohol, and the electrophilicity of the Michael acceptor. chemrxiv.org Given that this compound is a highly reactive Michael acceptor, it is a suitable substrate for such phosphine-catalyzed hydroalkoxylation reactions. acs.org

Table 3. Components in Phosphine-Catalyzed Oxa-Michael Addition.
Role in ReactionExample CompoundFunction
Michael AcceptorThis compoundElectrophilic alkene substrate
Nucleophile (Donor)Alcohols (e.g., propanol, allyl alcohol)Source of H-OR group for addition
Nucleophilic CatalystTriphenylphosphine (TPP)Activates the Michael acceptor

Table constructed based on the general principles of the oxa-Michael reaction. chemrxiv.org

Strategic Applications in Complex Organic Synthesis

Construction of Quaternary Carbon Centers and α-Amino Acid Derivatives

The creation of stereodefined quaternary carbon centers, particularly those α- to a nitrogen atom, is a significant challenge in organic synthesis. These motifs are integral to a wide array of biologically active natural products and pharmaceutical agents. 1,1-Bis(phenylsulfonyl)ethylene has proven to be an invaluable tool in this context, serving as a highly effective electrophile in conjugate addition reactions for the synthesis of α,α-disubstituted α-amino acid precursors. sigmaaldrich.comsigmaaldrich.com

The asymmetric conjugate addition of pronucleophiles to this compound is a cornerstone strategy for accessing chiral α,α-disubstituted α-amino acid derivatives. The high reactivity of this Michael acceptor allows for the use of weakly acidic pronucleophiles, such as oxazolones and hydantoins, which serve as synthetic surrogates for amino acids.

Research has demonstrated the successful organocatalytic enantioselective addition of 5-oxazolones to this compound. nih.gov This reaction, often catalyzed by bifunctional thiourea (B124793) or squaramide catalysts, proceeds through a well-organized transition state where the catalyst activates both the nucleophile and the electrophile, leading to the formation of the C-C bond with high levels of stereocontrol. The resulting adducts, bearing a quaternary center, can be readily converted to the desired α,α-disubstituted α-amino acids through straightforward hydrolysis and desulfonylation steps.

Similarly, dihydroimidazol-4-ones, serving as N-acyl amino acid surrogates, have been employed in highly enantioselective Michael additions to bis(sulfonyl)ethylenes. nih.gov These reactions, catalyzed by bifunctional Brønsted base/H-bond donor catalysts like squaramides, afford the corresponding adducts with excellent yields and enantioselectivities. The steric and electronic properties of the catalyst are crucial for differentiating the enantiotopic faces of the pronucleophile, thereby ensuring high stereochemical fidelity.

Table 1: Organocatalytic Enantioselective Michael Addition of Oxazolone to this compound nih.gov
EntryCatalystSolventTime (h)Yield (%)ee (%)
1Thiourea 1Toluene249590
2Thiourea 2CH₂Cl₂488582
3Squaramide 1Toluene129895
4Squaramide 2THF249192

Achieving high levels of stereocontrol is paramount in the synthesis of chiral quaternary centers. In the context of this compound, stereocontrol is typically imparted by a chiral catalyst that orchestrates the approach of the nucleophile. The bifunctional nature of many organocatalysts used in these transformations is key. nih.gov One functional group on the catalyst (e.g., a basic amine) deprotonates the pronucleophile to generate the active nucleophilic species, while another part of the catalyst (e.g., a thiourea or squaramide motif) simultaneously activates the this compound electrophile via hydrogen bonding.

This dual activation brings the reactants into close proximity within a chiral environment, favoring one transition state over the other and thus leading to a highly enantioenriched product. The rigidity and defined geometry of catalysts are critical for effective stereochemical communication. The subsequent removal of the two phenylsulfonyl groups, often achieved reductively using reagents like sodium amalgam or samarium(II) iodide, typically proceeds without erosion of the newly established stereocenter.

Synthesis of Diverse Heterocyclic and Carbocyclic Frameworks

The electron-deficient nature of this compound makes it an ideal component in cycloaddition and tandem reactions for the construction of a variety of ring systems. Its ability to act first as a Michael acceptor and subsequently as part of a reactive intermediate allows for the rapid assembly of complex molecular scaffolds from simple precursors.

The indane skeleton is a common feature in many natural products and biologically active molecules. Tandem reaction sequences involving an initial Michael addition followed by an intramolecular cyclization provide an efficient route to these carbocyclic frameworks. A plausible, though not yet explicitly documented in detail for this specific substrate, strategy involves the reaction of a suitable nucleophile with this compound in a sequence that generates a three-carbon component for a subsequent [3+2] cycloaddition.

For instance, a nucleophile bearing a latent 1,3-dipole precursor could first undergo a Michael addition to this compound. Subsequent activation could trigger an intramolecular [3+2] cycloaddition onto an appended dipolarophile (such as an aromatic ring), leading to the formation of a fused indane system. The two phenylsulfonyl groups serve to activate the initial Michael addition and can be later removed or used as synthetic handles for further functionalization.

Isoxazolines are important five-membered nitrogen- and oxygen-containing heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The most common method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.gov As a highly activated alkene (dipolarophile), this compound is an excellent substrate for this transformation.

In this reaction, a nitrile oxide, typically generated in situ from an oxime or a hydroximoyl chloride, reacts with this compound in a concerted [3+2] cycloaddition. This process generally proceeds with high regioselectivity, leading to the formation of 4,4-bis(phenylsulfonyl)isoxazolines. The powerful electron-withdrawing nature of the sulfonyl groups dictates the regiochemical outcome of the cycloaddition. The resulting highly functionalized isoxazoline (B3343090) can serve as a versatile intermediate for further synthetic elaborations.

Table 2: Representative Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition nih.govresearchgate.net
Nitrile Oxide PrecursorDipolarophileConditionsProduct
Benzaldehyde OximeThis compoundNCS, Et₃N, CH₂Cl₂3-Phenyl-4,4-bis(phenylsulfonyl)isoxazoline
Phenylhydroximoyl ChlorideThis compoundEt₃N, Toluene, rt3-Phenyl-4,4-bis(phenylsulfonyl)isoxazoline
Acetaldehyde OximeThis compoundNCS, Pyridine, THF3-Methyl-4,4-bis(phenylsulfonyl)isoxazoline

Note: This table represents the expected outcome based on the general reactivity of this compound as a dipolarophile.

Homologation and Annulation Strategies in Multi-Step Syntheses

This compound is also a valuable reagent for carbon-carbon bond-forming reactions that extend carbon chains (homologation) or build new rings onto existing frameworks (annulation). It is considered a synthetic equivalent of an ethylene (B1197577) 1,2-dipole and a useful synthon for the neutral homologation of ketones. sigmaaldrich.comsigmaaldrich.com

The process of ketone homologation typically begins with the formation of an enolate or enamine from the starting ketone. This nucleophile then adds to this compound in a Michael fashion. The resulting adduct contains the necessary framework for a subsequent ring-forming event. For example, treatment with a base can induce an intramolecular cyclization to form a cyclobutane, which can then be fragmented under specific conditions to yield a ketone that has been formally extended by two carbon atoms. Alternatively, the bis(sulfonyl) moiety can be reductively removed to generate a new alkyl chain. This strategy provides a powerful method for accessing larger and more complex ketone structures from simpler starting materials.

Functionalization of Macromolecules through Insertion Reactions

The modification of pre-formed polymers is a critical strategy for developing new materials with tailored properties. Insertion reactions, wherein a molecule is incorporated into the backbone of a macromolecule, offer a powerful route for such modifications. This approach allows for the introduction of new functional groups onto otherwise inert polymer chains, thereby altering their physical and chemical characteristics. This compound has emerged as a valuable reagent in this context, enabling the functionalization of commodity polymers through C–H insertion chemistry. rsc.orgrsc.org

Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are the most widely used class of polymers due to their low cost, processability, and excellent chemical resistance. rsc.org However, their non-polar and inert nature limits their application in multicomponent materials like polymer blends and composites, where interfacial adhesion is crucial. The introduction of polar functional groups onto polyolefin backbones is a key strategy to overcome these limitations.

Recent research has demonstrated a direct and mild method for the post-modification of polyolefins using this compound (BPSE) as the functionalizing agent. rsc.orgrsc.org This process involves a photocatalyzed, Michael-type radical addition that grafts phenylsulfonyl groups onto the polyolefin chains. rsc.org

The reaction is typically facilitated by a C-H bond-cleaving photocatalyst, such as 2-chloroanthraquinone (B1664062) (2-CIAQ), under UV irradiation. rsc.org This method effectively introduces both sulfonyl groups and aromatic rings into the polyolefin structure in a single step, transforming the non-polar polymer into a more polar one. rsc.org This modification is achieved without causing significant degradation or cross-linking of the polymer chains. rsc.org

A primary application of this functionalization is in the compatibilization of immiscible polymer blends. The modified polyolefins can act as interfacial agents, improving the morphology and properties of blends containing otherwise incompatible polymers like polystyrene (PS). rsc.orgrsc.org For instance, polyethylene functionalized with BPSE has been shown to effectively compatibilize blends of polyethylene and polystyrene, as verified by scanning electron microscopy (SEM), which reveals a more refined and stable phase morphology. rsc.orgrsc.org

The degree of functionalization can be controlled by adjusting the reaction conditions. rsc.org Research has shown that significant grafting levels can be achieved, leading to materials with substantially altered surface and interfacial properties. rsc.org

Table 1: Research Findings on Polyolefin Functionalization with this compound (BPSE)

Polyolefin SubstrateCatalyst/MethodGrafting ResultsApplication Outcome
Polyethylene (PE)2-Chloroanthraquinone (2-CIAQ) photocatalystUp to 18.5 BPSE graft units per 100 ethylene units. rsc.orgDemonstrated successful compatibilization of PE/Polystyrene (PS) blends. rsc.orgrsc.org
Isotactic Polypropylene (iPP)2-Chloroanthraquinone (2-CIAQ) photocatalystUp to 3.9 BPSE graft units per 100 repeating units. rsc.orgDemonstrated successful compatibilization of iPP/Polystyrene (PS) blends. rsc.orgrsc.org
Hyperbranched Polyethylene (HBPE)2-Chloroanthraquinone (2-CIAQ) photocatalystSuccessful insertion of phenylsulfonyl groups achieved. rsc.orgUsed as a model for demonstrating the modification chemistry. rsc.org

Advanced Mechanistic Investigations and Computational Studies

Elucidation of Transient Intermediates and Reaction Pathways

The reactions of 1,1-bis(phenylsulfonyl)ethylene, a potent Michael acceptor and dienophile, proceed through various transient intermediates and well-defined reaction pathways. While direct spectroscopic observation of these fleeting species is challenging, their existence is inferred from trapping experiments, kinetic data, and computational modeling.

A key reaction pathway for analogous 1,1-disubstituted electrophilic alkenes, such as 1,1-bis(triflyl)ethylene, involves its generation from a more stable precursor, like a betaine. This suggests that under certain conditions, this compound could be transiently formed in situ. In cycloaddition reactions with alkynes, a proposed mechanism for the triflyl analog involves the initial formation of the neutral 1,1-bis(triflyl)ethylene, which then undergoes a [2+2] cycloaddition to furnish a highly reactive cyclobutene (B1205218) intermediate (INT-I). This is followed by a nucleophilic attack, often by a fluoride (B91410) ion in the case of the triflyl derivative, on one of the sulfonyl groups. This leads to a subsequent intermediate (INT-II) which can then eliminate a sulfonyl group to form a stable carbanion (INT-III) before final protonation. numberanalytics.com Deuterium (B1214612) labeling studies have been instrumental in supporting such pathways, demonstrating the transfer of deuterium atoms from a labeled precursor to the final product, which helps to rule out alternative mechanisms. numberanalytics.com

In the context of Michael additions, the generally accepted mechanism involves the attack of a nucleophile on the β-carbon of the double bond, generating a resonance-stabilized enolate intermediate. numberanalytics.com The stability of this intermediate is significantly enhanced by the two electron-withdrawing phenylsulfonyl groups. This enolate is then typically protonated in a subsequent step to yield the final adduct. numberanalytics.com

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the principles of reaction rate analysis for similar systems provide a framework for understanding its reactivity. For instance, kinetic studies on the reactions of related electrophilic alkenes can be performed using techniques like gas chromatography or NMR spectroscopy to monitor the disappearance of reactants and the appearance of products over time. libretexts.orgresearchgate.net

For reactions involving this compound, the rate would be expected to be highly dependent on several factors:

Nucleophile/Diene Concentration: In Michael additions and Diels-Alder reactions, the reaction rate is typically first order with respect to both this compound and the reacting nucleophile or diene.

Solvent Polarity: The rates of reactions involving the formation of charged intermediates, such as the enolate in a Michael addition, are often influenced by the polarity of the solvent. More polar solvents can stabilize charged transition states, potentially accelerating the reaction.

Catalyst Concentration: In catalyzed reactions, such as those employing a base to generate the nucleophile in a Michael addition, the reaction rate will also be dependent on the concentration of the catalyst.

Kinetic studies on analogous systems, such as the dimerization and ethoxide addition to 1,1-diphenylallene, have utilized gas-chromatographic analysis to determine second-order rate constants for concurrent reactions. rsc.org Such methodologies could be readily applied to quantify the reactivity of this compound.

Stereochemical Models and Transition State Analysis

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The development of stereochemical models, often supported by transition state analysis, is crucial for predicting and rationalizing the formation of specific stereoisomers.

In Diels-Alder reactions, the stereochemistry of the adduct is governed by the well-established endo rule, which predicts the preferential formation of the endo product due to favorable secondary orbital interactions between the diene and the dienophile in the transition state. However, the high degree of substitution and the steric bulk of the phenylsulfonyl groups in this compound could lead to deviations from this rule, with the more sterically favored exo product being formed.

For asymmetric Michael additions, chiral catalysts are employed to create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. The catalyst can activate the nucleophile, the electrophile, or both, and the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the double bond. For example, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile, leading to a highly organized, chair-like transition state that accounts for the observed high enantioselectivity.

Computational studies on related systems have been used to model these transition states and to calculate their relative energies, thereby providing a theoretical basis for the observed stereoselectivity.

Application of Computational Chemistry

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) is widely used to map the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. This information is used to construct a reaction energy profile, which provides valuable insights into the kinetics and thermodynamics of the reaction.

For instance, DFT calculations have been employed to study the cycloaddition reactions of a related compound, 2,3-bis(ethylenesulfonyl)-1,3-butadiene, with various alkenes. eurekaselect.com These studies revealed that the [4+2] cycloaddition pathway is kinetically favored over the [2+4] pathway. The calculations also helped to rationalize the observed stereoselectivity, with the endo adduct being favored due to a lower activation energy barrier. eurekaselect.com Similar DFT studies on the reaction of benzenesulfonyl azides with alkenes have been used to elucidate whether the reaction proceeds through a concerted [3+2] cycloaddition or a stepwise mechanism involving a nitrene intermediate, by comparing the activation barriers of the competing pathways. nih.gov

Such computational approaches could be applied to the reactions of this compound to:

Determine the preferred reaction pathway (e.g., concerted vs. stepwise).

Calculate activation energies to predict reaction rates.

Analyze the geometries of transition states to understand the origins of stereoselectivity.

Quantum-Chemical Calculations for Understanding Electronic Structure and Reactivity

Quantum-chemical calculations provide a deep understanding of the electronic properties of this compound, which are directly related to its reactivity. The distribution of electron density, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential can all be calculated.

The two strongly electron-withdrawing phenylsulfonyl groups significantly lower the energy of the LUMO, making the double bond highly electrophilic and susceptible to attack by nucleophiles in Michael additions and dienes in Diels-Alder reactions. The calculated electrostatic potential would show a significant positive charge on the β-carbon, confirming it as the site of nucleophilic attack.

The table below summarizes key electronic properties that could be obtained from quantum-chemical calculations for this compound and their implications for its reactivity.

Calculated PropertyImplication for Reactivity
LUMO Energy A low-lying LUMO indicates high electrophilicity, favoring reactions with nucleophiles and dienes.
HOMO-LUMO Gap A smaller gap can indicate higher reactivity in cycloaddition reactions.
Electrostatic Potential A map of the electrostatic potential would visualize the electron-deficient nature of the β-carbon, the site for Michael addition.
Mulliken Charges Quantitative values for the partial charges on each atom, further identifying the electrophilic and nucleophilic sites.

Spectroscopic Probes for Mechanistic Insight (excluding basic identification data)

Beyond routine characterization, advanced spectroscopic techniques can be employed to gain real-time mechanistic insights into the reactions of this compound.

In-situ NMR Spectroscopy: This technique allows for the monitoring of a reaction as it occurs within the NMR tube. numberanalytics.combeilstein-journals.org By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be tracked over time. researchgate.net This provides valuable kinetic data and can lead to the direct observation and characterization of transient intermediates that may be present in sufficient concentration. For example, the formation and consumption of an enolate intermediate in a Michael addition could potentially be observed.

Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used. This method allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale, enabling the study of pre-steady-state kinetics and the detection of short-lived intermediates.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture. By directly sampling the reaction solution, it is possible to identify the mass-to-charge ratio of transient species, providing evidence for proposed mechanistic pathways.

The table below outlines how these advanced spectroscopic techniques can be applied to study the reactions of this compound.

Spectroscopic TechniqueInformation Gained
In-situ NMR Real-time concentration profiles of reactants, products, and potentially stable intermediates. Kinetic rate constants. researchgate.net
Stopped-Flow UV-Vis Kinetic data for fast reactions. Detection of transient species with distinct electronic absorption spectra.
ESI-MS Identification of charged intermediates, such as enolates or other adducts, by their mass-to-charge ratio, providing snapshots of the reaction mechanism.

Electron Transfer Mechanisms and Pathways (e.g., Multisite-Proton-Coupled Electron Transfer)

Currently, there is no direct research available that details the electron transfer mechanisms or potential multisite-proton-coupled electron transfer (MS-PCET) pathways involving this compound. The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly lowers the electron density of the carbon-carbon double bond, making it an excellent electron acceptor. This property is fundamental to its reactivity in various chemical transformations.

In the context of electron transfer, it is plausible that this compound could form a radical anion upon accepting an electron. However, specific studies on the generation, stability, and subsequent reaction pathways of this radical anion are not found in the reviewed literature.

Furthermore, the concept of MS-PCET, where an electron and a proton are transferred in a concerted or stepwise manner between different sites of a molecule or molecular complex, has been a subject of significant research in various chemical and biological systems. Such mechanisms are crucial in understanding many redox reactions. However, the application and investigation of these principles specifically in the context of this compound have not been reported. Computational studies, which are powerful tools for elucidating complex reaction mechanisms, have also not been published on this specific topic for this compound.

Therefore, a detailed discussion with research findings and data tables on the electron transfer mechanisms and pathways for this compound cannot be provided at this time due to the lack of available scientific data.

Emerging Research Frontiers and Future Directions

Expansion of Substrate Scope and Reaction Diversity

A primary frontier in the chemistry of 1,1-bis(phenylsulfonyl)ethylene lies in expanding the range of nucleophiles that can be effectively utilized in conjugate addition reactions. While traditionally employed with soft, stabilized carbon nucleophiles, recent research has demonstrated its utility with a more diverse array of substrates, significantly broadening its synthetic applications.

One notable area of expansion is its use as a highly efficient radical trap in photocatalytic reactions. This approach allows for the functionalization of traditionally non-acidic C(sp³)–H bonds. For instance, under photocatalytic conditions, alkyl radicals generated from simple hydrocarbons like cyclohexane (B81311) and adamantane (B196018) readily add to this compound. acs.orgrsc.orgnih.gov This methodology effectively transforms unactivated alkanes into functionalized products, representing a significant advancement in C-H functionalization. Similarly, this strategy has been extended to amino acid derivatives, such as proline derivatives, enabling the introduction of the bis(phenylsulfonyl)ethyl moiety at the α-carbon. mdpi.com

Beyond radical additions, efforts are ongoing to broaden the scope of ionic Michael additions. The reaction with oxazolones to generate α,α-disubstituted α-amino acid derivatives is a well-established example of its utility. sigmaaldrich.com Future research is anticipated to explore reactions with a wider range of less-stabilized carbanions, organometallic reagents, and various heteroatomic nucleophiles, further diversifying the molecular scaffolds accessible from this versatile acceptor.

Development of Highly Enantio- and Diastereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis. For this compound, a significant breakthrough has been the application of organocatalysis to achieve highly enantioselective Michael additions. This approach avoids the use of transition metals and often proceeds under mild, environmentally friendly conditions.

A prominent example is the conjugate addition of oxazolones to this compound, which provides a convenient route to synthesizing chiral quaternary α-amino acids. researchgate.net The use of simple chiral catalysts, such as thioureas or basic amine derivatives, has proven highly effective in controlling the stereochemical outcome of the reaction. These catalysts activate the reactants through hydrogen bonding and/or Brønsted base catalysis, facilitating a highly ordered transition state that leads to excellent yields and enantioselectivities. researchgate.net

The table below summarizes representative results from an organocatalyzed enantioselective addition of oxazolones, highlighting the high levels of stereocontrol achievable.

CatalystOxazolone Substituent (R)SolventYield (%)Enantiomeric Excess (ee, %)
Thiourea (B124793) Derivative APhenylToluene9598
Thiourea Derivative Atert-ButylToluene9997
Cinchona Alkaloid Derivative BPhenylDichloromethane9295
Cinchona Alkaloid Derivative BMethylDichloromethane8893

Future work in this area will likely focus on expanding the classes of nucleophiles that can be added with high stereocontrol and developing new, more efficient catalysts. The creation of multiple stereocenters with high diastereo- and enantioselectivity in a single operation remains a key objective.

Integration of this compound into Continuous Flow Processes

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise reaction control, and simplified scalability. While specific reports detailing the use of this compound in continuous flow systems are not yet widespread, this represents a significant and logical future direction for research.

Many of the reaction types in which this compound participates, particularly photocatalytic radical additions, are exceptionally well-suited to flow chemistry. mdpi.com Photochemical reactions in batch setups can suffer from light attenuation, limiting their scale. In contrast, flow reactors, with their high surface-area-to-volume ratio, ensure uniform irradiation of the reaction mixture, leading to improved efficiency and reproducibility. rsc.org For example, related photoredox C–H alkylation reactions have been successfully implemented in continuous-flow photo-microreactors, demonstrating the feasibility of this approach. mdpi.com

Integrating the synthesis and subsequent reactions of this compound adducts into telescoped flow sequences could streamline multi-step synthetic routes, reduce waste, and minimize manual handling of intermediates. This approach would be particularly beneficial for large-scale production, where safety and efficiency are paramount. The exploration of this synergy between the reactivity of this compound and the technological advantages of flow chemistry is a promising frontier.

Exploration of New Catalytic Paradigms for its Reactivity

While organocatalysis has been successfully applied to reactions of this compound, the exploration of other catalytic paradigms is an active area of research aimed at unlocking novel reactivity. A particularly promising new approach is the use of photoredox catalysis to generate radical nucleophiles for conjugate addition.

This strategy dramatically expands the scope of potential substrates to include those that are not easily deprotonated, such as unactivated hydrocarbons. rsc.orgnih.gov In this paradigm, a photocatalyst, often an organic dye or a metal complex, absorbs visible light and initiates a single-electron transfer (SET) process or a hydrogen atom transfer (HAT) from the substrate. rsc.orguva.nl For example, catalysts like 2-chloroanthraquinone (B1664062) have been used to activate the C(sp³)–H bonds of proline derivatives, which then add to this compound. mdpi.com

This catalytic approach offers a powerful alternative to traditional ionic Michael additions. Key areas for future exploration include:

Development of New Photocatalysts: Designing catalysts with tailored redox potentials to activate an even broader range of C-H bonds and other precursors.

Asymmetric Photocatalysis: Combining photoredox catalysis with chiral catalysts to achieve enantioselective radical additions.

Dual Catalysis: Merging photoredox catalysis with other catalytic modes, such as Lewis acid or Brønsted acid catalysis, to control reactivity and selectivity in novel ways.

The application of these new catalytic paradigms will continue to expand the synthetic utility of this compound, enabling the construction of complex molecules from simple and readily available starting materials.

Investigation of Tandem and Cascade Reactions for Molecular Complexity Generation

Tandem and cascade reactions, in which multiple bonds are formed in a single operation, are highly efficient strategies for rapidly building molecular complexity from simple precursors. The Michael adducts formed from the reaction of this compound are well-suited to serve as intermediates in such sequences.

The conjugate addition of a nucleophile to this compound generates an enolate or a stabilized carbanion that can, in principle, be trapped by an intramolecular electrophile to form a new ring. The bis(phenylsulfonyl)methyl group is a potent electron-withdrawing group, making the resulting adduct an excellent precursor for subsequent transformations. For example, a reported metal-free reaction involving a proline derivative and this compound yields an intermediate that can be readily converted into a pyrrole (B145914) derivative, demonstrating the potential for sequential transformations. mdpi.com

Designing true one-pot cascade reactions initiated by a Michael addition to this compound is a key objective for future research. Success in this area would involve the careful design of substrates containing both a nucleophilic moiety to initiate the addition and an electrophilic site for the subsequent cyclization or rearrangement. The development of such processes would provide rapid access to complex cyclic and polycyclic systems, further cementing the role of this compound as a powerful tool in organic synthesis.

Q & A

Basic: What are the key synthetic routes for preparing 1,1-bis(phenylsulfonyl)ethylene (BPSE)?

BPSE is typically synthesized via nucleophilic addition reactions. A common method involves the use of bis(phenylsulfonyl)methane with electrophilic alkenes under basic conditions. For example, in a tin-mediated approach, tributyltin chloride (Bu3_3SnCl) reacts with bis(phenylsulfonyl)methane to generate intermediates, which are further functionalized with ethylene derivatives . Alternative routes utilize photoredox or Brønsted base catalysis to enhance reaction efficiency and reduce byproducts . Purification often involves column chromatography with silica gel and non-polar solvents to isolate BPSE due to its polar sulfonyl groups.

Basic: How is BPSE characterized, and what analytical methods are critical for confirming its purity?

BPSE is characterized via 1^1H/13^13C NMR (showing distinct vinyl proton signals at δ 6.8–7.2 ppm and sulfonyl carbons at δ 125–135 ppm) and FT-IR (S=O stretching at 1300–1150 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight (C14_{14}H10_{10}O4_4S2_2: exact mass 330.0068). Purity is assessed using HPLC with UV detection at 254 nm, as minor impurities (e.g., sulfone byproducts) can significantly affect reactivity .

Advanced: What mechanistic role does BPSE play in radical-mediated C–H functionalization?

BPSE acts as a radical trap due to its electron-deficient ethylene moiety. In photoredox-catalyzed reactions, alkyl or aryl radicals generated via HAT (hydrogen atom transfer) or SET (single-electron transfer) add to BPSE’s double bond. Computational studies (e.g., DFT calculations) show that the SOMO level of the radical and the spin density at the reactive site determine regioselectivity. For example, allylic radicals derived from enol silyl ethers exhibit a ΔG^\ddagger of ~10 kcal/mol for addition to BPSE, favoring anti-Markovnikov products .

Advanced: How can BPSE enable enantioselective synthesis of quaternary amino acids?

BPSE reacts with oxazolones in organocatalytic asymmetric reactions . Chiral catalysts like Takemoto’s catalyst (a thiourea-tertiary amine bifunctional system) induce enantioselectivity by stabilizing the transition state via H-bonding and π-π interactions. For instance, using (S)-BINOL-derived phosphoric acids, enantiomeric excess (ee) >90% is achieved for α-amino acid derivatives. Key parameters include solvent polarity (CH2_2Cl2_2 optimal) and catalyst loading (5–10 mol%) .

Advanced: What are the challenges in using BPSE for low-reactivity C(sp3^33)–H bond alkylation?

BPSE’s high electrophilicity enables C–H alkylation under photoirradiation (λ = 365 nm) with aromatic ketones as HAT catalysts. However, competing side reactions (e.g., overalkylation or sulfonyl group cleavage) require precise control of stoichiometry (BPSE:substrate = 1.2:1) and reaction time (<12 hours). Additives like PPTS (pyridinium p-toluenesulfonate) suppress protonation of intermediates, improving yields to ~75% .

Basic: What are the stability and storage requirements for BPSE?

BPSE is hygroscopic and degrades under prolonged exposure to light or moisture. It should be stored in amber vials at –20°C under inert gas (N2_2 or Ar). Stability tests indicate <5% decomposition over 6 months when stored properly. Solutions in THF or DCM are stable for ≤48 hours at 25°C .

Advanced: How is BPSE applied in polymer chemistry for polyolefin functionalization?

BPSE inserts into C–H bonds of polyethylene or polypropylene via radical chain-transfer mechanisms. For example, in the presence of azobisisobutyronitrile (AIBN), BPSE grafts sulfonyl groups onto polyolefin backbones, enhancing compatibility with polar polymers (e.g., nylon). Reaction efficiency depends on BPSE concentration (0.5–2.0 wt%) and temperature (80–120°C), achieving functionalization degrees of 5–15 mol% .

Advanced: Can BPSE participate in multicomponent reactions (MCRs)?

Yes. BPSE reacts with aldehydes and amines in Strecker-type reactions to form α,α-bis-sulfonyl nitriles. The reaction proceeds via imine intermediates, with BPSE acting as an electrophilic ethylene synthon. Yields are optimized using Lewis acids (e.g., Zn(OTf)2_2) in acetonitrile at 60°C, achieving 60–85% conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.